molecular formula C10H14N2O4 B13390461 Ethyl 2,6-diisocyanatohexanoate CAS No. 4254-76-6

Ethyl 2,6-diisocyanatohexanoate

Cat. No.: B13390461
CAS No.: 4254-76-6
M. Wt: 226.23 g/mol
InChI Key: IGWTZHMYJZZIGC-UHFFFAOYSA-N
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Description

Ethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C10H14N2O4. It is known for its applications in various fields, including organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . This compound is characterized by the presence of two isocyanate groups, which makes it highly reactive and useful in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-diisocyanatohexanoate can be synthesized through the reaction of ethyl 2,6-diaminohexanoate with phosgene or other carbonyl diisocyanates . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the product. The reaction can be represented as follows:

C6H4(NH2)2+COCl2C6H4(NCO)2+2HCl\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{NCO})_2 + 2\text{HCl} C6​H4​(NH2​)2​+COCl2​→C6​H4​(NCO)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl 2,6-diisocyanatohexanoate is used in various scientific research applications:

  • Chemistry: Synthesis of advanced materials, including polyurethanes and other polymers.
  • Biology: Development of biomaterials for tissue engineering and regenerative medicine.
  • Medicine: Controlled release of therapeutic agents in drug delivery systems.
  • Industry: Production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Biomedical Applications and Case Studies

(S)-Ethyl 2,6-diisocyanatohexanoate is frequently used in the biomedical sector for the production of polyurethane . Several case studies highlight the compound's applications in biomedical fields:

  • Polyurethane Scaffolds: Scaffolds made from (S)-ethyl 2,6-diisocyanatohexanoate supported cell adhesion and proliferation when tested with fibroblasts, showing promise for soft tissue repair applications.
  • Drug Delivery Systems: It is used in formulating nanoparticles for targeted drug delivery, exhibiting controlled release profiles and enhanced solubility compared to traditional formulations.
  • Chirality and Biological Activity: Investigations into the enantiomers of (S)-ethyl 2,6-diisocyanatohexanoate revealed significant differences in bioactivity, underscoring the importance of chirality in drug design.

This compound exhibits significant biological activity due to its chemical structure, which features two isocyanate groups. It can form covalent bonds with nucleophiles such as amino acids and proteins, facilitating the creation of peptide-like substances and bioconjugates that can be utilized in drug delivery systems and the development of biomedical devices.

Properties of Polyurethanes Derived from (S)-Ethyl 2,6-Diisocyanatohexanoate

Polyurethanes derived from (S)-Ethyl 2,6-diisocyanatohexanoate possess a combination of properties valuable for biomedical applications:

PropertyValue
Tensile StrengthHigh
Elongation at BreakModerate
BiodegradabilityYes
CytotoxicityLow

Mechanism of Action

The mechanism of action of ethyl 2,6-diisocyanatohexanoate involves its highly reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity of the isocyanate groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Ethyl 2,6-diisocyanatohexanoate can be compared with other diisocyanates such as:

    Toluene Diisocyanate (TDI): Commonly used in the production of polyurethanes but has different reactivity and applications.

    Hexamethylene Diisocyanate (HDI): Used in coatings and adhesives, with different physical and chemical properties.

    Methylenediphenyl Diisocyanate (MDI): Widely used in the production of rigid polyurethane foams.

This compound is unique due to its specific structure and reactivity, which makes it suitable for specialized applications in organic synthesis and industrial processes .

Biological Activity

Ethyl 2,6-diisocyanatohexanoate, also known as (S)-Ethyl 2,6-diisocyanatohexanoate, is a compound with significant biological activity due to its unique chemical structure featuring two isocyanate groups. This article explores its biological properties, applications in research and medicine, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 45172-15-4

This compound contains two isocyanate groups that confer high reactivity, making it suitable for various applications in polymer chemistry and bioconjugation processes. The compound can react with amines and alcohols to form stable urethanes and ureas, which are essential in the production of polyurethanes used in biomedical applications .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles such as amino acids and proteins. This reactivity facilitates the creation of peptide-like substances and bioconjugates that can be utilized in drug delivery systems and the development of biomedical devices .

Applications in Medicine

  • Drug Delivery Systems : The compound's ability to form stable conjugates with therapeutic agents enhances the efficacy and targeting of drugs.
  • Biomedical Devices : Used in the synthesis of biodegradable polyurethanes for applications such as wound dressings and scaffolds for tissue engineering .

Synthesis Methods

This compound can be synthesized through several methods:

  • From L-Lysine : The compound is often prepared by reacting L-lysine ethyl ester with isocyanates under controlled conditions. This method allows for high yields and purity .
  • Polymerization Reactions : It can also participate in polymerization reactions to create polyurethanes, which are widely used in various industrial applications .

Study on Biodegradable Polyurethanes

A significant study investigated the use of this compound in synthesizing biodegradable polyurethanes. The research demonstrated that these materials could be effectively used as dermal analogues in artificial skin applications. In vivo studies indicated enhanced wound healing properties when these polyurethanes were employed in clinical settings .

Evaluation of Polyurethane Networks

Another study focused on the evaluation of polyurethane networks created using this compound. The findings revealed that the incorporation of hydroxyl groups within the polymer structure significantly affected the solubility and mechanical properties of the resulting material. Such modifications are crucial for developing materials suitable for medical applications .

Data Tables

PropertyValue
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
CAS Number45172-15-4
Biological ActivityDrug delivery systems, biomedical devices
ApplicationDescription
Drug Delivery SystemsEnhances drug efficacy
Biomedical DevicesUsed in wound dressings
Polymer ChemistrySynthesis of polyurethanes

Properties

CAS No.

4254-76-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 2,6-diisocyanatohexanoate

InChI

InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3

InChI Key

IGWTZHMYJZZIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN=C=O)N=C=O

Origin of Product

United States

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